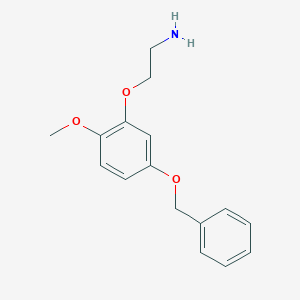

2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxy-5-phenylmethoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-18-15-8-7-14(11-16(15)19-10-9-17)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEHYTPISKQBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400131 | |

| Record name | 2-(5-BENZYLOXY-2-METHOXYPHENOXY)-ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-08-4 | |

| Record name | 2-[2-Methoxy-5-(phenylmethoxy)phenoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-BENZYLOXY-2-METHOXYPHENOXY)-ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

Guaiacol (2-methoxyphenol) reacts with urea and ethanolamine under alkaline conditions to form 2-oxazolidone intermediates. Subsequent benzylation introduces the 5-benzyloxy group via ethylenediamine-mediated coupling. The molar ratio of guaiacol:urea:ethanolamine:potassium hydroxide is critical, with optimal performance observed at 1:1.6:1.6:0.1. The reaction proceeds at 170°C with a heating rate of 10°C/hour, achieving 73.4% yield and 97% purity after 15 hours.

Solvent and Catalytic Systems

Mesitylene or N-methylpyrrolidone (NMP) serves as the solvent, with mesitylene preferred for its high boiling point (165°C) and inertness. Potassium hydroxide acts as both a base and catalyst, facilitating deprotonation and nucleophilic attack. Post-reaction workup includes pH adjustment to 2 with hydrochloric acid, filtration, and chloroform extraction to isolate the product.

Stepwise Synthesis from 5-Benzyloxy-2-methoxyphenol

An alternative route employs 5-benzyloxy-2-methoxyphenol (CAS 84354-17-6) as a precursor, reacting it with 1,2-dichloroethane followed by amination.

Alkylation and Amination Sequence

5-Benzyloxy-2-methoxyphenol undergoes alkylation with 1,2-dichloroethane at 130–140°C for 90 minutes, forming 2-(5-benzyloxy-2-methoxyphenoxy)ethyl chloride. This intermediate is treated with aqueous methylamine at 80°C, yielding the target ethylamine derivative. Recrystallization from isopropanol enhances purity to >95%, though yields are moderate (66%) compared to one-pot methods.

Comparative Advantages

Catalytic Benzylation of 2-(2-Methoxyphenoxy)ethylamine

A less common approach involves direct benzylation of 2-(2-methoxyphenoxy)ethylamine using benzyl bromide or chloride under phase-transfer conditions.

Reaction Optimization

Benzylation occurs in dichloromethane with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction achieves 58–62% yield after 12 hours at reflux, but competing N-benzylation necessitates careful monitoring to avoid byproducts like N-benzyl-2-(2-methoxyphenoxy)ethylamine.

Analytical Validation and Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectra confirm successful synthesis. For example, the one-pot method produces a characteristic singlet at δ 3.6 ppm (methoxy group) and multiplet at δ 6.8–7.0 ppm (aromatic protons) in H NMR. Mass spectrometry (MS) data align with the molecular ion peak at m/z 273.33.

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| One-pot synthesis | 73.4 | 97.0 | High efficiency, minimal steps |

| Stepwise alkylation | 66.0 | 95.0 | Intermediate purification control |

| Catalytic benzylation | 60.0 | 90.0 | Simplicity |

Industrial Scalability and Challenges

The one-pot method is favored for scale-up due to reduced solvent use and shorter reaction times. However, mesitylene’s cost and the need for high-temperature equipment pose economic barriers. Stepwise synthesis, while slower, offers better reproducibility for low-volume production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Yields various amine derivatives.

Substitution: Results in halogenated or nitrated products depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biochemical Probes

Research indicates that 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine may function as a biochemical probe. Its ability to interact with specific biological receptors suggests potential therapeutic properties. Studies have shown that this compound can modulate receptor activity, which is critical for drug development and pharmacological research .

Medicinal Chemistry

The compound's mechanism of action involves binding to molecular targets, influencing biological pathways relevant to therapeutic interventions. It has been explored for its potential in treating various diseases by targeting specific enzymes or receptors involved in disease pathways .

Agrochemical Applications

In addition to its medicinal applications, 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine is also being investigated for use in agrochemicals. Its structural properties may enhance the efficacy of pesticides or herbicides, offering new avenues for agricultural innovation .

Case Study 1: Interaction with Biological Targets

A study focused on the interaction of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine with serotonin receptors demonstrated its potential as a ligand that could modulate receptor activity. This interaction was quantified using binding assays, revealing promising results that warrant further exploration in drug design .

Case Study 2: Synthesis and Optimization

The synthesis of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine typically involves several steps, including the use of advanced purification techniques such as recrystallization and chromatography. Industrial methods have been optimized for larger-scale production using continuous flow reactors, highlighting the compound's feasibility for commercial applications .

Wirkmechanismus

The mechanism of action of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the physicochemical and structural properties of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine, the following table compares it with structurally related ethylamine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|---|---|---|

| 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine | 887353-08-4 | C₁₆H₁₉NO₃ | 273.33 | 55–57 | Chloroform, DCM, Methanol | Benzyloxy, Methoxy |

| 2-(2-Methoxyphenoxy)ethylamine | 52085-14-0 | C₉H₁₃NO₂ | 167.21 | Not reported | Not reported | Methoxy |

| 2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-ethylamine | 278183-65-6 | C₉H₉F₂NO₂ | 201.17 | Not reported | Not reported | Difluoro benzodioxole |

| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | Not reported | Water (hydrochloride salt) | Dihydroxy (catechol) |

| 2-(tert-Butyloxy)-ethylamine hydrochloride | 335598-67-9 | C₆H₁₄ClNO | 151.64 | Not reported | Not reported | tert-Butyloxy |

Structural and Functional Group Analysis

- Benzyloxy vs. Methoxy Substituents: The presence of a benzyloxy group in 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine enhances lipophilicity compared to simpler methoxy-substituted analogs like 2-(2-Methoxyphenoxy)ethylamine (C₉H₁₃NO₂) . This increased hydrophobicity may improve membrane permeability in biological systems but reduce water solubility.

- Polarity and Solubility : In contrast, 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine hydrochloride) is highly polar due to its catechol structure, resulting in water solubility as a hydrochloride salt . This contrasts sharply with the organic-solvent solubility of the target compound.

- Steric Effects : The tert-butyloxy group in 2-(tert-Butyloxy)-ethylamine hydrochloride introduces steric hindrance, which may limit reactivity at the amine group compared to the less bulky benzyloxy substituent .

Biologische Aktivität

2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine is an organic compound notable for its complex aromatic structure, which includes a phenoxy group substituted with both benzyloxy and methoxy moieties linked to an ethylamine chain. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal and synthetic chemistry. The compound has garnered attention for its potential therapeutic properties and interactions with specific biological targets.

- Molecular Formula : C17H21NO3

- Molecular Weight : Approximately 273.33 g/mol

Research indicates that 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine acts as a biochemical probe, potentially modulating the activity of various receptors and enzymes. Its mechanism involves binding to molecular targets, which may influence biological pathways relevant to drug development . The compound's structural features facilitate interactions with these targets, highlighting its versatility in pharmacological applications.

Receptor Interaction

Studies have shown that this compound may serve as a ligand for specific receptors, suggesting a role in receptor modulation. The binding affinity and selectivity of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine for certain receptors could lead to significant implications in therapeutic contexts, particularly in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine:

- In vitro Studies : In vitro assays demonstrated that compounds with similar structures exhibit significant activity against various biological targets, including mycobacterial species. For example, derivatives showed higher efficacy than standard antibiotics like ciprofloxacin .

- Electrographic and Cardiovascular Activity : Research on related aminopropan-2-ol derivatives indicated their potential as antiarrhythmic agents and their ability to interact with adrenoceptors, which could be extrapolated to study the cardiovascular effects of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine .

- Antimicrobial Properties : Some studies have indicated that compounds with similar functional groups exhibit antimicrobial properties, suggesting that 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine could also possess such activities .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine, and how can purity be ensured for pharmacological studies?

- Methodological Answer : The compound can be synthesized via a two-step protocol: (1) nucleophilic substitution of 5-benzyloxy-2-methoxyphenol with a bromoethylamine derivative, and (2) purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Critical purity (>98%) is achievable by HPLC (C18 column, acetonitrile/water mobile phase) . Ethanol reflux, as demonstrated in analogous Schiff base syntheses, ensures controlled reaction conditions and minimizes side products .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzyloxy (δ 4.9–5.1 ppm, singlet), methoxy (δ 3.8–3.9 ppm), and ethylamine (δ 2.7–3.0 ppm) groups.

- FT-IR : Confirm O–H (broad ~3400 cm⁻¹), aromatic C=C (1600–1450 cm⁻¹), and ether C–O (1250–1150 cm⁻¹) stretches.

- HPLC-MS : Use electrospray ionization (ESI) for molecular ion [M+H]+ and monitor purity (>98%) via UV detection at 254 nm .

Q. What safety protocols are critical for handling and storing this compound?

- Methodological Answer :

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential amine-related irritation (similar to 2-(2,5-dimethoxyphenyl)ethylamine, which requires HazCom compliance) .

- Storage : Store at –20°C under nitrogen to prevent oxidation, analogous to 6-methoxygramine stability protocols .

Advanced Research Questions

Q. How can contradictory binding affinity data in serotonin receptor studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using:

- Radioligand binding assays (e.g., [³H]-LSD for 5-HT2A receptors) with HEK293 cells expressing human receptors.

- Orthogonal validation via functional assays (e.g., calcium flux). Compare results to structurally related agonists like 2-(4-bromo-2,3-dihydrofuran)ethylamine .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with 5-HT2A receptor crystal structures (PDB: 6A93). Focus on hydrogen bonding with Ser159 and hydrophobic interactions with Phe340.

- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (CHARMM36 force field) over 100 ns trajectories .

Q. How can large-scale synthesis optimize yield while minimizing byproducts?

- Methodological Answer :

- Process optimization : Use microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency.

- Byproduct analysis : Identify dimers or oxidized species via LC-MS and suppress them using radical inhibitors (e.g., BHT). Scale-up under inert atmosphere (argon) .

Q. How do substituent modifications (e.g., benzyloxy vs. methoxy) alter pharmacological activity?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., 2-(5-methoxy-2-hydroxyphenoxy)-ethylamine) and compare 5-HT2A/2C receptor binding (Ki values).

- Electron-withdrawing groups : Replace benzyloxy with nitro groups to assess effects on receptor affinity. Validate via functional cAMP assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability data?

- Methodological Answer :

- Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Compare with analogs like 2-(4-methoxyphenoxy)ethylamine, which shows 15 mg/mL in PBS .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH, 4 weeks) and monitor via HPLC. Adjust storage conditions if decomposition exceeds 5% .

Specialized Applications

Q. Can this compound serve as a template for molecularly imprinted polymers (MIPs) in separation science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.